molecular formula C18H17ClN4O3S2 B2358066 2-((3-chlorophenyl)amino)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide CAS No. 1203078-73-2

2-((3-chlorophenyl)amino)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide

Cat. No. B2358066
CAS RN: 1203078-73-2
M. Wt: 436.93
InChI Key: FROXKFQNZYFZOU-UHFFFAOYSA-N
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Description

2-((3-chlorophenyl)amino)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide is a chemical compound that belongs to the class of sulfonamide drugs. It has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

A foundational aspect of research involving "2-((3-chlorophenyl)amino)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide" is its synthesis and the exploration of its chemical properties. The compound's structure allows for the investigation of new synthetic pathways and the development of novel derivatives. For instance, thiazole and thiadiazole derivatives have been synthesized through various chemical reactions, highlighting the versatility and potential for further chemical modification of this compound (Kaya et al., 2016). Moreover, the exploration of thiazole's chemical properties, such as its reactivity in different conditions, offers insights into its potential applications in chemical synthesis and drug development.

Biological Activities

Research has also focused on the biological activities associated with "this compound" and its derivatives. Studies have identified various biological activities, including antimicrobial, antiviral, and anticancer properties. For example, derivatives of thiazole have shown moderate antimicrobial activity, offering a potential avenue for the development of new antimicrobial agents (Gaffer et al., 2016). Similarly, thiazole derivatives have exhibited antiviral activities, suggesting their potential in antiviral drug development (Chen et al., 2010). The anticancer activities of certain thiazole derivatives have also been explored, with some compounds showing promising results against various cancer cell lines, indicating the compound's relevance in cancer research (Yılmaz et al., 2015).

Material Science Applications

In addition to its chemical and biological applications, "this compound" has potential applications in material science. For instance, its derivatives have been used in the development of novel dyeing agents for polyester fabrics, demonstrating its utility in the textile industry. These dyes not only provide desired coloration but also exhibit antimicrobial properties, adding functional value to the textiles (Khalifa et al., 2015).

properties

IUPAC Name

2-(3-chloroanilino)-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O3S2/c19-13-2-1-3-14(10-13)22-18-23-16(11-27-18)17(24)21-9-8-12-4-6-15(7-5-12)28(20,25)26/h1-7,10-11H,8-9H2,(H,21,24)(H,22,23)(H2,20,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROXKFQNZYFZOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC(=CS2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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